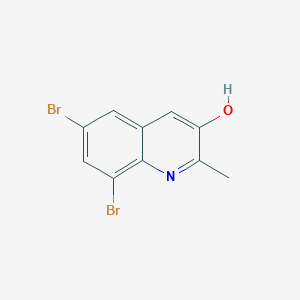

6,8-Dibromo-2-metilquinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

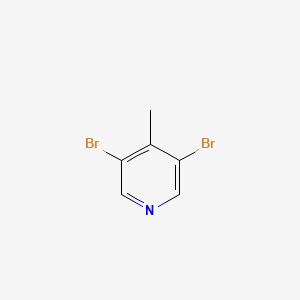

The synthesis of compounds related to 6,8-Dibromo-2-methylquinolin-3-ol involves various strategies, including palladium-catalyzed cascade reactions and Suzuki–Miyaura cross-coupling reactions. For instance, the synthesis of 3,6,8-tribromoquinoline, which is structurally similar to the compound of interest, was achieved by bromination of 1,2,3,4-tetrahydroquinoline, followed by Suzuki–Miyaura cross-coupling to yield 3,6,8-triarylquinolines . Another approach involved a three-component cascade reaction using gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids to synthesize 3-aryl-2-aminoquinolines . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinoline ring, which significantly influences their reactivity and interaction with other molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the quinoline core.

Chemical Reactions Analysis

The chemical reactivity of 6,8-Dibromo-2-methylquinolin-3-ol derivatives is diverse, allowing for the synthesis of various functionalized compounds. For example, the refluxation of 6,8-dibromo-2-methylquinazolin-4-one derivatives with hydroxylamine hydrochloride and potassium hydroxide leads to the formation of isoxazole derivatives . Additionally, the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with aromatic aldehydes results in the formation of Schiff bases with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-2-methylquinolin-3-ol derivatives are influenced by the presence of bromine atoms and the specific substituents on the quinoline ring. These properties are crucial for their biological activity and interaction with biological targets. For instance, the analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety was evaluated, indicating the potential therapeutic applications of these compounds . The antimicrobial screening of Schiff bases derived from 6,8-dibromo-2-phenylquinazolin-4(3H)-ones also demonstrated the significance of these properties in determining biological efficacy .

Aplicaciones Científicas De Investigación

Pruebas farmacéuticas

“6,8-Dibromo-2-metilquinolin-3-ol” se puede utilizar para pruebas farmacéuticas . Los estándares de referencia de alta calidad son esenciales para obtener resultados precisos en las pruebas farmacéuticas .

Síntesis de derivados de quinolina

Los derivados de quinolina, incluido “this compound”, se utilizan en la síntesis de varios compuestos terapéuticos . El núcleo de quinolina está presente en numerosos compuestos biológicos, como agentes antimaláricos, antimicrobianos, antimicobacterianos, antidepresivos, anticonvulsivos, antivirales, anticancerígenos, antihipertensivos, inhibidores de la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas (PDGF), antiinflamatorios, antioxidantes y anti-VIH .

Actividad antimicrobiana

La mayoría de los derivados de quinolina, incluido “this compound”, exhiben una buena actividad antimicrobiana contra varias especies microbianas Gram-positivas y Gram-negativas . La actividad antimicrobiana de los derivados de quinolina depende de la sustitución en el anillo de piridina heterocíclico en lugar de la porción aromática .

Actividad anticancerígena

Se ha encontrado que los derivados de quinolina, incluido “this compound”, exhiben actividad anticancerígena . Se utilizan ampliamente en el tratamiento de varios tipos de cáncer .

Actividad antimalárica

Se ha encontrado que los derivados de quinolina, incluido “this compound”, exhiben actividad antimalárica . Se utilizan ampliamente en el tratamiento de la malaria .

Actividad antiviral

Se ha encontrado que los derivados de quinolina, incluido “this compound”, exhiben actividad antiviral . Se utilizan ampliamente en el tratamiento de varias infecciones virales .

Safety and Hazards

Direcciones Futuras

While specific future directions for 6,8-Dibromo-2-methylquinolin-3-ol are not mentioned in the available resources, quinoline derivatives have been highlighted for their potential in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s versatility makes it an indispensable tool for various studies, unlocking new possibilities for innovation.

Propiedades

IUPAC Name |

6,8-dibromo-2-methylquinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-5-9(14)3-6-2-7(11)4-8(12)10(6)13-5/h2-4,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQPLIFZQANEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363020 |

Source

|

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59869-01-1 |

Source

|

| Record name | 6,8-dibromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)

![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)

![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)

![(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B1300380.png)

![4,6-dimethyl-N'-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1300382.png)